N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
“N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C24H20ClN5. It is intended for research use only and not for human or veterinary use .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinazolin core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
While specific chemical reactions involving “N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine” are not mentioned in the available resources, compounds with similar structures have been synthesized via nucleophilic substitution reactions .Scientific Research Applications
Antimicrobial Activities
Some novel triazole derivatives, including compounds related to N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds have demonstrated good or moderate activities against various microorganisms, showcasing their potential as antimicrobial agents (Bektaş et al., 2007).
Antihistaminic Agents
A series of triazoloquinazolin-5-one derivatives have been synthesized and tested for their in vivo H1-antihistaminic activity. These compounds, structurally related to the mentioned chemical, have shown significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as new classes of H1-antihistaminic agents. Some of these compounds have demonstrated potency comparable to or better than reference standards, with minimal sedative effects, highlighting their therapeutic potential with improved safety profiles (Alagarsamy et al., 2008); (Alagarsamy et al., 2009).
Adenosine Receptor Antagonists
Derivatives of the triazoloquinazoline adenosine antagonist have been developed to provide selectivity for human A3 receptor subtype. These compounds, including modifications of the 5-amino group of CGS15943, a related structure, have shown high affinity and selectivity for the A3 receptor, indicating their potential for therapeutic applications targeting this receptor subtype (Kim et al., 1996).
Anticancer Activity
New series of triazoloquinoline derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as anticancer agents. The structural requirements for anticancer activity have been explored, leading to the identification of derivatives with enhanced efficacy (Reddy et al., 2015).
Mechanism of Action
Triazoles
This compound contains a triazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms . Triazoles are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities .
Indole Derivatives
The compound also seems to have structural similarities to indole derivatives. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Without specific studies on this compound, it’s difficult to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Factors that could influence these properties include its molecular weight, solubility, and chemical structure .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and the specific biological environment within the body. Without specific information on this compound, it’s difficult to predict how these factors might influence its action .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5/c1-16-5-4-6-18(15-16)22-24-27-23(26-14-13-17-9-11-19(25)12-10-17)20-7-2-3-8-21(20)30(24)29-28-22/h2-12,15H,13-14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHNMNOIFCSCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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